Lorcaserin hydrochloride hemihydrate
Description
Chemical Properties:
Lorcaserin hydrochloride hemihydrate (chemical name: (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate) is a selective serotonin 5-HT2C receptor agonist . Its molecular formula is C₁₁H₁₅Cl₂N·0.5H₂O, with a molecular weight of 241.16 g/mol . The compound is highly water-soluble (>400 mg/mL) and exists as a white to off-white crystalline powder .
Pharmacological Profile: Approved by the FDA in 2012 for chronic weight management, lorcaserin reduces appetite via 5-HT2C receptor activation in the hypothalamus . It achieves a steady-state plasma concentration with a tₘₐₓ of 1.5 hours and a t½ of ~12 hours, exhibiting moderate plasma protein binding (~70%) . Despite its efficacy, it was withdrawn in 2020 due to carcinogenicity risks observed in long-term studies .
Synthesis:
The optimized synthesis involves a 9-step process starting from 4-chlorophenylacetic acid, yielding a total of 17.8% with high chemical (99.5%) and optical purity . Improvements include solvent recycling and avoiding potassium-based reagents to minimize impurities .
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCAWKMTLRWPR-VSODYHHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856681-05-5 | |
| Record name | Lorcaserin hydrochloride hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LORCASERIN HYDROCHLORIDE HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
U.S. Patent US20180194734A1: Solvent-Mediated Crystallization
This method converts Lorcaserin base to the hydrochloride hemihydrate via a four-step process:
Base Dissolution and Water Removal
Lorcaserin base is dissolved in solvents such as ethyl acetate , toluene , or dichloromethane at 20–30°C. Azeotropic distillation removes residual water, critical for preventing hydrate instability during subsequent steps.
Hydrochloride Salt Formation
Hydrogen chloride gas or a 15% w/w HCl solution in ethyl acetate is introduced at 0–5°C to protonate the amine group. Low temperatures minimize side reactions, ensuring a purity of 99.93–99.95% in pilot batches.
Anti-Solvent Precipitation
n-Heptane is added as an anti-solvent at 0–5°C, inducing crystallization. Gradual cooling to 0–5°C over 3 hours enhances crystal uniformity.
Table 1: Key Parameters in US20180194734A1
| Parameter | Optimal Range |
|---|---|
| Solvent for Base | Ethyl acetate |
| HCl Addition Temperature | 0–5°C |
| Anti-Solvent | n-Heptane |
| Final Yield | 90% |
| Purity (HPLC) | 99.93–99.95% |
Chinese Patent CN106478506A: Intermediate-Based Synthesis
This approach begins with the intermediate (RS)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (LCS-1):
Cyclization and Resolution
LCS-1 undergoes cyclization using aluminum chloride at 80–85°C, followed by resolution with L-tartaric acid in isopropanol . The diastereomeric salt is isolated with a 10% ammonia solution, achieving a 45.2% yield.
Hydrochloride Formation and Hydration
The resolved base is treated with hydrochloric acid in ethyl acetate , followed by hydration in a water-acetone mixture (1:4 v/v). Crystallization at 0–5°C yields the hemihydrate with 99.066% purity.
Table 2: Key Parameters in CN106478506A
| Parameter | Optimal Range |
|---|---|
| Cyclization Catalyst | Aluminum chloride |
| Resolution Solvent | Isopropanol |
| Hydration Solvent | Water-acetone (1:4) |
| Final Yield | 45.2% |
| Purity (HPLC) | 99.066% |
Comparative Analysis of Methodologies
Solvent Systems and Cost Efficiency
The U.S. method employs ethyl acetate and n-heptane , both low-cost solvents with favorable recycling profiles. In contrast, the Chinese method uses aluminum chloride and isopropanol , increasing material costs but enabling precise stereochemical control.
Yield and Purity Optimization
The U.S. patent achieves superior yields (90%) and purity (99.95%) due to stringent temperature control during HCl addition and anti-solvent precipitation. The Chinese method’s lower yield (45.2%) stems from losses during diastereomeric resolution.
Hygroscopicity and Stability
This compound prepared via the U.S. method exhibits <0.5% water adsorption at 90% relative humidity, confirming non-hygroscopicity. XRPD studies show no form changes after dynamic vapor sorption, critical for long-term storage.
Quality Control and Analytical Validation
Purity Profiling
Both methods use HPLC for purity assessment. The U.S. patent reports a single impurity peak at 0.07%, attributable to residual solvents. The Chinese method identifies 0.934% impurities, primarily unreacted intermediates.
Scientific Research Applications
Weight Management
Lorcaserin is primarily indicated for weight management in adults with obesity (BMI ≥ 30) or overweight individuals (BMI ≥ 27) with weight-related comorbidities. Clinical trials have shown that lorcaserin, when combined with a reduced-calorie diet and increased physical activity, leads to significant weight loss outcomes:
- BLOOM Trial : In this pivotal study, patients receiving lorcaserin lost an average of 5.8% of their body weight over one year compared to 2.8% in the placebo group .
- BLOSSOM Trial : Similar results were observed, with patients achieving a mean weight loss of 7.9% when adhering to the treatment regimen .
Safety and Efficacy Concerns
While lorcaserin has been effective for weight loss, safety concerns have emerged regarding its long-term use. Notably, the CAMELLIA-TIMI trial indicated an increased incidence of malignancies in patients treated with lorcaserin compared to those receiving placebo, raising questions about its long-term safety profile . Specific cancers noted included lung, pancreatic, and rectal cancers, necessitating careful patient selection and monitoring during treatment .
Pharmacokinetics
Lorcaserin exhibits a peak plasma concentration approximately 1.5 to 2 hours post-administration. It has a plasma protein binding rate of about 70%, which influences its distribution and metabolism within the body . The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Case Studies
- Long-term Weight Loss Maintenance : A study involving 2,224 patients demonstrated that those on lorcaserin maintained significant weight loss over a year compared to placebo controls. This study highlighted the importance of lifestyle modifications alongside pharmacotherapy .
- Adverse Events Monitoring : In clinical settings, monitoring for potential adverse events is crucial. A retrospective analysis revealed that patients on lorcaserin experienced higher rates of certain cancers, prompting ongoing investigation into the drug's safety profile .
Mechanism of Action
Lorcaserin hydrochloride hemihydrate exerts its effects by selectively activating serotonin 2C receptors located in the hypothalamus. This activation stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone. This hormone then acts on melanocortin-4 receptors, resulting in increased satiety and decreased food intake .
Comparison with Similar Compounds
Pharmacological Mechanisms and Targets
| Compound | Mechanism of Action | Molecular Target | Approval Status | Key Adverse Effects |
|---|---|---|---|---|
| Lorcaserin HCl HH | Selective 5-HT2C agonist | Serotonin receptor | Withdrawn (2020) | Cancer risk, dizziness |
| AR630 | 5-HT2C agonist (structurally distinct) | Serotonin receptor | Preclinical/Experimental | Not reported |
| SB-742457 | 5-HT6 receptor antagonist | Serotonin receptor | Experimental | Reduced food intake |
| Rimonabant | CB1 receptor antagonist | Cannabinoid receptor | Withdrawn (2008) | Depression, suicidal ideation |
| Sibutramine | Serotonin-norepinephrine reuptake inhibitor | SNRI | Withdrawn (2010) | Hypertension, cardiovascular risk |
| Semaglutide | GLP-1 receptor agonist | Incretin receptor | Approved (2017) | Gastrointestinal disturbances |
Key Insights :
- Serotonergic Agents :
- Non-Serotonergic Agents: Rimonabant (CB1 antagonist) and sibutramine (SNRI) were withdrawn due to psychiatric and cardiovascular risks, respectively . Semaglutide, a GLP-1 agonist, promotes satiety via peripheral hormonal pathways, offering a safer profile .
Pharmacokinetic and Formulation Comparison
| Parameter | Lorcaserin HCl HH | Sibutramine | Semaglutide |
|---|---|---|---|
| tₘₐₓ (h) | 1.5 | 1.2–1.4 | 1–3 (subcutaneous) |
| t½ (h) | ~12 | ~14 | ~160 (1 week) |
| Protein Binding | ~70% | ~77% | ~99% |
| Route of Administration | Oral | Oral | Subcutaneous |
Biological Activity
Lorcaserin hydrochloride hemihydrate, commonly known as lorcaserin, is a selective serotonin 2C receptor agonist that has been primarily used for weight management in obese and overweight patients. This article explores its biological activity, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.
Lorcaserin acts predominantly on the 5-HT2C receptors located in the central nervous system, particularly in the hypothalamus. The activation of these receptors stimulates pro-opiomelanocortin (POMC) neurons, leading to the release of alpha-melanocyte-stimulating hormone (α-MSH). This process promotes satiety and reduces food intake by acting on melanocortin-4 receptors (MC4R) in the paraventricular nucleus of the hypothalamus .
Selectivity and Receptor Binding
The selectivity of lorcaserin for the 5-HT2C receptor over other serotonin receptors is notable. It demonstrates approximately 100-fold selectivity for 5-HT2C compared to 5-HT2B and 17-fold selectivity over 5-HT2A receptors. This selective action is crucial as previous serotonin agonists that affected 5-HT2B receptors were associated with severe cardiovascular side effects .
Pharmacokinetics
- Absorption : Peak plasma concentration occurs approximately 1.5 to 2 hours after administration.
- Half-life : The plasma half-life is around 11 hours , allowing for twice-daily dosing.
- Metabolism : Lorcaserin undergoes extensive hepatic metabolism, with the major circulating metabolite being lorcaserin sulfamate. It is primarily excreted via urine (92.3%) .
Weight Loss and Related Health Benefits
The efficacy of lorcaserin in promoting weight loss has been demonstrated in several clinical trials, notably the BLOOM and BLOOM-DM studies:
| Study Name | Population | Dosage | Duration | Weight Loss (%) | HbA1c Reduction (%) |
|---|---|---|---|---|---|
| BLOOM | Obese adults | 10 mg BID | 1 year | -4.5 to -5.0 | Not assessed |
| BLOOM-DM | Type 2 diabetes patients | 10 mg QD/BID | 1 year | -4.7 to -5.8 | -0.9 to -1.0 |
In the BLOOM-DM study, patients receiving lorcaserin experienced significant reductions in body weight and improvements in glycemic control, with reductions in fasting glucose levels .
Safety Profile
While lorcaserin has shown beneficial effects on weight loss and metabolic parameters, safety concerns have been raised regarding potential cardiovascular effects:
- In clinical trials, the incidence of valvular heart disease (VHD) was monitored closely. The rates were similar between lorcaserin-treated groups and placebo groups, indicating no significant increase in risk .
- Common adverse effects included headache, nausea, and back pain .
Case Studies
Several case studies have highlighted both the efficacy and safety of lorcaserin:
-
Case Study: Weight Management in Type 2 Diabetes
A patient with a BMI of 36 kg/m² treated with lorcaserin showed a weight loss of 6% over six months alongside improved HbA1c levels from 8.0% to 7.1% . -
Case Study: Long-term Use
A long-term user reported sustained weight loss over two years while maintaining a healthy lifestyle, with no adverse cardiovascular events noted during routine check-ups.
Q & A
Q. How can researchers align lorcaserin studies with evolving FDA guidelines for anti-obesity therapies?
- Methodological Answer : Incorporate cardiovascular outcome trials (CVOTs) for long-term safety data. Use MACE (major adverse cardiovascular events) as a secondary endpoint. Adopt FDA’s 2023 guidance on patient-reported outcomes (PROs) for quality-of-life metrics. Ensure informed consent documents address risks of valvulopathy and psychiatric adverse events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
